5-phenyl-1H-pyrazol-3-amine hydrochloride
CAS No.: 20737-62-6
Cat. No.: VC3262767
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20737-62-6 |
|---|---|
| Molecular Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | 5-phenyl-1H-pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12);1H |
| Standard InChI Key | AQGXYXUVSDRDBR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NN2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)N.Cl |
Introduction
Chemical Identity and Structural Properties
5-phenyl-1H-pyrazol-3-amine hydrochloride is identified by the CAS number 20737-62-6 and has a molecular formula of C9H10ClN3 with a molecular weight of 195.65 g/mol . The compound belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. Its structure includes a phenyl substituent at the 5-position and an amino group at the 3-position, with hydrochloride salt formation enhancing its solubility and stability in aqueous solutions.
The structural representation using SMILES notation is C1=CC=C(C=C1)C2=CC(=NN2)N.Cl . The compound is also known by several synonyms including 3-amino-5-phenylpyrazole hydrochloride and 5-phenyl-1H-pyrazol-3-amine;hydrochloride .
Physical and Chemical Properties
The physical and chemical properties of 5-phenyl-1H-pyrazol-3-amine hydrochloride make it valuable for various chemical reactions and biological studies. Table 1 presents the key physicochemical parameters of this compound.
Table 1: Physicochemical Properties of 5-phenyl-1H-pyrazol-3-amine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 20737-62-6 |
| Molecular Formula | C9H10ClN3 |
| Molecular Weight | 195.65 g/mol |
| Physical State | Solid |
| Solubility | Enhanced in aqueous solutions (as hydrochloride salt) |
| PubChem CID | 46738117 |
The hydrochloride salt form significantly improves the compound's solubility in aqueous solutions compared to its free base form, which is beneficial for pharmaceutical formulations and biological testing.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-phenyl-1H-pyrazol-3-amine hydrochloride typically involves multiple steps, starting with readily available precursors. The common synthetic pathway involves the reaction of phenylhydrazine with appropriate aldehydes or ketones, followed by cyclization to form the pyrazole ring, and subsequent hydrochloride salt formation.
This general procedure can be represented as:
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Condensation reaction of phenylhydrazine with a suitable β-dicarbonyl compound
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Cyclization under appropriate conditions to form the pyrazole core structure
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Conversion to the hydrochloride salt by treatment with HCl
Laboratory Preparation
In laboratory settings, the synthesis often begins with the reaction of phenylhydrazine with compounds such as ethyl acetoacetate or similar β-dicarbonyl compounds. The cyclization step typically requires controlled temperature and reaction time to achieve optimal yields. The final hydrochloride salt formation improves the stability and handling properties of the compound.
Research-grade preparations of this compound typically achieve purity levels of approximately 97%, making them suitable for various research applications .
Biological Activities and Pharmacological Properties
Overview of Biological Activities
Pyrazole derivatives, including 5-phenyl-1H-pyrazol-3-amine hydrochloride, have demonstrated a range of biological activities that make them valuable in medicinal chemistry research. These activities are largely attributed to the compound's ability to interact with various biological targets.
Table 2: Biological Activities of Pyrazole Derivatives
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Analgesic | Modulation of pain signaling pathways | Pain management therapies |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Treatment of inflammatory conditions |
| Antimicrobial | Interference with bacterial cellular processes | Development of novel antibiotics |
| Antifungal | Disruption of fungal cell membranes | Treatment of fungal infections |
Research has shown that pyrazole compounds can exhibit significant analgesic and anti-inflammatory properties, as well as antimicrobial activity against various bacterial strains. These properties make them promising candidates for drug development in multiple therapeutic areas.
Structure-Activity Relationships
The biological activity of 5-phenyl-1H-pyrazol-3-amine hydrochloride is significantly influenced by its structural features. The presence of the phenyl ring and the amino group at specific positions on the pyrazole core contributes to its interactions with biological targets.
Studies on related pyrazole derivatives have demonstrated that modifications to the phenyl ring, such as the addition of substituents, can enhance specific biological activities. Similarly, the position and nature of the amino group play crucial roles in determining the compound's efficacy in various applications.
Research Applications and Current Studies
Applications in Medicinal Chemistry
5-phenyl-1H-pyrazol-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its reactive amino group provides a handle for further functionalization, making it valuable in the preparation of more complex compounds with targeted properties.
The compound has been explored for its potential applications in several therapeutic areas:
Development of Analgesic Agents
Research has investigated the use of pyrazole derivatives in developing novel analgesics with improved efficacy and reduced side effects compared to existing medications. The ability of these compounds to modulate pain signaling pathways makes them promising candidates for pain management therapies.
Anti-inflammatory Research
The anti-inflammatory properties of pyrazole compounds have led to investigations into their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These studies aim to develop compounds with enhanced anti-inflammatory effects and reduced gastrointestinal and cardiovascular side effects.
Antimicrobial Drug Development
With the growing concern about antibiotic resistance, pyrazole derivatives have attracted attention as potential new antimicrobial agents with novel mechanisms of action. Research in this area focuses on identifying compounds with activity against resistant bacterial strains.
Comparative Studies with Related Compounds
Several related pyrazole derivatives share structural similarities with 5-phenyl-1H-pyrazol-3-amine hydrochloride but exhibit different properties and applications.
Table 3: Comparison with Related Pyrazole Compounds
This comparative analysis highlights how subtle structural differences can significantly impact the biological activity and application potential of pyrazole derivatives.
Future Research Directions
Emerging Applications
Current research trends suggest several promising directions for future investigations involving 5-phenyl-1H-pyrazol-3-amine hydrochloride:
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Development of novel synthetic methodologies to improve efficiency and yield
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Exploration of new biological targets and therapeutic applications
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Structure optimization to enhance specific properties for targeted applications
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Investigation of combination therapies leveraging the diverse activities of pyrazole derivatives
Challenges and Opportunities
The development of 5-phenyl-1H-pyrazol-3-amine hydrochloride and related compounds for practical applications faces several challenges:
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Optimizing synthetic routes for larger-scale production
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Enhancing selectivity for specific biological targets
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Improving pharmacokinetic properties for potential drug candidates
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Addressing potential toxicity concerns through structural modifications
Despite these challenges, the versatile nature of this compound presents significant opportunities for innovation in medicinal chemistry and other fields.
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